Ácido Hedragonico

Descripción general

Descripción

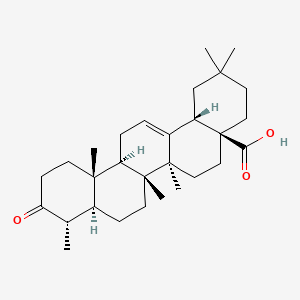

Hedragonic acid is a natural product isolated from the resins of Dryobalanops aromatica . It is an oleane-type triterpenoid compound .

Synthesis Analysis

A concise semisynthesis of Hedragonic acid has been reported, which features several multi-step one-pot reactions . This synthetic approach starts from oleanolic acid, a cheap material that is commercially available in bulk quantities .

Molecular Structure Analysis

The molecular formula of Hedragonic acid is C29H44O3 . The crystal structure of Hedragonic acid bound to Farnesoid X Receptor (FXR) revealed a unique binding mode .

Chemical Reactions Analysis

While specific chemical reactions involving Hedragonic acid are not detailed in the search results, it’s worth noting that the analysis of organic acids often involves techniques such as High-Performance Liquid Chromatography (HPLC) .

Physical And Chemical Properties Analysis

Hedragonic acid is a powder with a molecular weight of 440.66 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Aplicaciones Científicas De Investigación

Agonista del Receptor X de Farnesoides (FXR)

El ácido hedragonico, un triterpeno de tipo oleanano, ha sido identificado como un nuevo ligando del Receptor X de Farnesoides (FXR) {svg_1}. FXR es un receptor nuclear que juega un papel crucial en la regulación de los niveles de ácidos biliares en el hígado y los intestinos {svg_2}. Como agonista de FXR, el ácido hedragonico puede regular la actividad transcripcional de FXR {svg_3}.

Efectos protectores del hígado

El ácido hedragonico ha mostrado efectos protectores del hígado. Se ha encontrado que protege a los ratones de la lesión hepática inducida por sobredosis de acetaminofén {svg_4}. Esto sugiere que el ácido hedragonico podría ser uno de los principales componentes de Celastrus orbiculatus Thunb. (COT) para sus usos farmacéuticos multifuncionales {svg_5}.

Actividad antiinflamatoria

El ácido hedragonico ha demostrado actividad antiinflamatoria. Se ha observado que disminuye las respuestas inflamatorias hepáticas de una manera dependiente de FXR {svg_6}. Esto indica que el ácido hedragonico podría utilizarse potencialmente como agente terapéutico para enfermedades inflamatorias.

Tratamiento de trastornos metabólicos

El ácido hedragonico tiene potencial para el tratamiento de trastornos metabólicos. Se ha encontrado que exhibe numerosos efectos farmacodinámicos sobre PPAR, LXR, FXR y PXR, lo que resulta en notables propiedades antiinflamatorias, antihiperlipidémicas y hepatoprotectoras {svg_7}.

Tratamiento de enfermedades autoinmunes

El ácido hedragonico ha mostrado ser prometedor para el tratamiento de enfermedades inflamatorias autoinmunes como la esclerosis múltiple y la artritis autoinmune al antagonizar RORγ {svg_8}.

Propiedades anticancerígenas

El ácido hedragonico ha exhibido efectos antiproliferativos contra el cáncer de piel, próstata y mama, parcialmente a través de las vías de PPARα y RORγ {svg_9}.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBFNWRNJYBPQP-QUHUENHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293114 | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

466-02-4 | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does hedragonic acid interact with Farnesoid X Receptor (FXR) and what are the downstream effects?

A1: Hedragonic acid functions as an agonist of FXR, binding to and activating the receptor. [] This interaction triggers conformational changes in FXR, [] as evidenced by circular dichroism spectroscopy. [] Interestingly, the binding mode of hedragonic acid to FXR is unique. It occupies a novel binding pocket distinct from the classical binding site of other FXR ligands. [] This activation of FXR by hedragonic acid leads to downstream effects such as protection against acetaminophen-induced liver injury and reduction of hepatic inflammation in mice. [] This protective effect was shown to be FXR-dependent. []

Q2: How does the structure of hedragonic acid explain its selectivity towards FXR compared to other similar receptors like GPBAR1?

A2: While both FXR and GPBAR1 are bile acid receptors with similar binding pockets for bile acids, hedragonic acid exhibits selectivity for FXR. [] Structural comparison between hedragonic acid-bound FXR and oleanolic acid-bound GPBAR1 (another oleanane-type triterpene) provides insights into this selectivity. [] The unique binding mode and interaction pattern of hedragonic acid within the FXR binding pocket contribute to its specific recognition and activation of FXR over GPBAR1. [] This discovery highlights the potential of natural triterpenes like hedragonic acid as templates for developing drugs targeting specific bile acid receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)